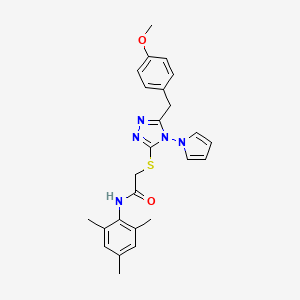
N-mesityl-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-mesityl-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H27N5O2S and its molecular weight is 461.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-mesityl-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS Number: 896305-65-0) is a compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological effects, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is C25H27N5O2S, with a molecular weight of 461.6 g/mol. Its structure features a mesityl group, a pyrrole moiety, and a triazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 896305-65-0 |
| Molecular Formula | C₁₈H₂₅N₅O₂S |
| Molecular Weight | 461.6 g/mol |
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the pyrrole and triazole rings through various chemical reactions. Specific synthetic pathways have been documented in literature, emphasizing the importance of controlling reaction conditions to achieve high yields and purity.
Antimicrobial Properties
Research indicates that compounds similar to N-mesityl derivatives exhibit significant antimicrobial activity. For instance, studies have shown that thiazole and triazole derivatives possess potent antibacterial and antifungal properties due to their ability to disrupt microbial cell walls or inhibit critical enzymes involved in cell metabolism .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Triazole-containing compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, studies have highlighted that triazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Enzyme Inhibition
N-mesityl derivatives may also act as enzyme inhibitors. The presence of the thioacetamide group is believed to enhance binding affinity to specific enzymes, potentially leading to therapeutic applications in conditions where enzyme regulation is crucial. Research has shown that similar compounds can inhibit enzymes involved in inflammatory processes and cancer progression .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various mesityl derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
Case Study 2: Cytotoxicity Against Cancer Cells
Another study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF7. The results indicated that the compound induced apoptosis at concentrations above 25 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 22 |
| MCF7 | 18 |
Eigenschaften
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S/c1-17-13-18(2)24(19(3)14-17)26-23(31)16-33-25-28-27-22(30(25)29-11-5-6-12-29)15-20-7-9-21(32-4)10-8-20/h5-14H,15-16H2,1-4H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRRGBDPQRNOJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














